N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
N~5~-[4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thienopyrazole core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including a pyrazole ring and a carboxamide group, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-[4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Thienopyrazole Core Construction: The thienopyrazole core is formed by cyclization reactions involving thiophene derivatives and pyrazole intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
N~5~-[4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution: The chloro and methyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N~5~-[4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N5-[4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dinitropyrazole:
5-(4-Chlorophenyl)-1,3,4-thiadiazole: A compound with similar structural features and biological activities.
Uniqueness
N~5~-[4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of a thienopyrazole core and multiple functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H20ClN5OS |
---|---|
Molecular Weight |
462.0 g/mol |
IUPAC Name |
N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H20ClN5OS/c1-14-20-13-21(32-24(20)30(27-14)18-7-5-4-6-8-18)23(31)26-17-9-11-19(12-10-17)29-16(3)22(25)15(2)28-29/h4-13H,1-3H3,(H,26,31) |
InChI Key |
NMVUZYFDKXXYRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(S3)N(N=C4C)C5=CC=CC=C5)C)Cl |
Origin of Product |
United States |
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